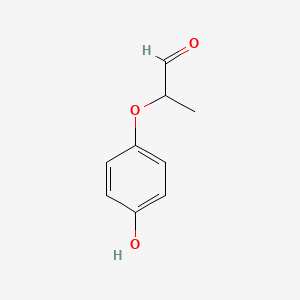

2-(4-Hydroxyphenoxy)propanal

Description

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-(4-hydroxyphenoxy)propanal |

InChI |

InChI=1S/C9H10O3/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-7,11H,1H3 |

InChI Key |

SORGLEQHTGBRTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of 2-(4-Hydroxyphenoxy)propanal with Related Compounds

Key Observations :

- Electron-Donating Effects: The 4-hydroxyphenoxy group in this compound likely enhances resonance stabilization and hydrogen-bonding capacity compared to alkyl-substituted analogs like 3-Hydroxy-2,2-dimethylpropanal.

- Reactivity: The aldehyde group in this compound is more reactive than ester or carboxylic acid derivatives (e.g., 2-(4-Hydroxyphenoxy)propanoic acid), enabling nucleophilic additions or oxidations .

Functional Group Analogs

Table 2: Comparison with Propanoic Acid Derivatives

Key Observations :

- Solubility : Esters (e.g., ethyl or methyl derivatives) exhibit better solubility in organic solvents than the carboxylic acid or aldehyde forms .

- Synthetic Utility: Propanoic acid derivatives are preferred in drug synthesis due to their stability, whereas aldehydes like this compound may serve as transient intermediates .

Physicochemical and Reactivity Trends

- Adsorption Behavior: Propanal adsorbs on NiMoS catalysts via a di-sigma mode (C–Ni and O–Mo bonds), unlike propanoic acid or alcohols . The 4-hydroxyphenoxy group in this compound may further modulate adsorption strength due to aromatic π-interactions.

- Atmospheric Stability: Unsubstituted propanal degrades slower than acetone, with fewer localized emission sources . The hydroxyphenoxy group may increase photolytic degradation due to UV absorption.

Preparation Methods

Phenol Alkylation with S-2-Chloropropionic Acid

A widely cited method involves reacting phenol with S-2-chloropropionic acid under alkaline conditions. In a closed nitrogen environment, phenol and S-2-chloropropionic acid are mixed with sodium hydroxide (1.0–1.5 equivalents) and water (5.0 equivalents) at 50–70°C for 4–6 hours. This alkylation step achieves >99.5% conversion of chloropropionic acid, yielding 2-phenoxypropionic acid. The reaction is monitored via HPLC (Agilent C18 column, 0.05% H₃PO₄/methanol mobile phase).

Critical Parameters:

Halogenation for 2-(4-Halophenoxy)propionic Acid

The alkylated product undergoes halogenation using reagents like bromine or chlorine. For example, 2-phenoxypropionic acid reacts with a halogenating agent (1.1–1.2 equivalents) at 20–30°C for 8 hours, achieving >98% conversion. The halogenation introduces a para-halogen substituent, critical for subsequent hydroxylation.

Side Reactions:

Hydroxylation and Catalytic Dehalogenation

Hydrolysis of Halogenated Intermediates

2-(4-Halophenoxy)propionic acid is treated with 30% aqueous NaOH and a copper chloride catalyst at 150–160°C under mild pressure. This micro-pressure hydrolysis replaces the halogen with a hydroxyl group, yielding R-(+)-2-(4-hydroxyphenoxy)propionic acid with >99.5% purity after acidification.

Catalyst Design:

Biotransformative Approaches

Recent studies describe enzymatic hydrolysis of methyl R-(+)-2-(4-hydroxyphenoxy)propanoate using sodium hydroxide. This method achieves 92.3% yield under mild conditions (20°C, 3 hours), avoiding high-temperature steps.

Esterification and Purification Strategies

Multi-Stage Esterification

A patented process esterifies 2-(4-hydroxyphenoxy)propionic acid with methanol in 2–10 stages using HCl or H₂SO₄ as catalysts. Each stage distills off excess alcohol and water, reducing halide content to <100 ppm and organic impurities to <0.1%.

Key Innovations:

Ethyl Ester Synthesis

Ethyl 2-(4-hydroxyphenoxy)propanoate is synthesized via phase-transfer catalysis. Hydroquinone reacts with ethyl tosylate in the presence of NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), yielding the ester at room temperature. This method avoids expensive reagents and achieves >90% yield.

Stereochemical Control and Resolution

Chiral Catalysis

The use of S-2-chloropropionic acid ensures retention of the R-configuration during alkylation. Supported copper catalysts further enhance enantiomeric excess (ee >98%) during hydroxylation.

Chromatographic Resolution

Chiralpak® IG columns (n-hexane/2-propanol/TFA mobile phase) resolve R- and S-enantiomers with α = 1.32 and resolution = 4.82. This method is critical for pharmaceutical-grade purity.

Industrial-Scale Optimization

Q & A

Q. What are the common synthetic pathways for 2-(4-Hydroxyphenoxy)propanal, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: The synthesis of this compound derivatives often involves nucleophilic substitution or esterification. For example, methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate can be synthesized using dimethyl sulfate as a catalyst under reflux (4–6 h) . Stereochemical control is critical; asymmetric synthesis via palladium-catalyzed hydrogenation (1.0–2.0 MPa, 45–55°C) ensures enantiomeric purity. Reaction solvent choice (e.g., methanol vs. dimethylformamide) and base (e.g., potassium carbonate) significantly impact yield, with optimized conditions achieving >95% purity .

Q. How can X-ray crystallography determine the molecular conformation and hydrogen bonding network of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction studies of the structurally similar 2-(4-Hydroxyphenoxy)propanoic acid revealed a dihedral angle of 84.6° between the carboxylic acid group and the aromatic ring. Hydrogen bonds (O–H⋯O) form a 3D network, stabilizing the crystal lattice. Data refinement (R factor = 0.040) requires high-quality crystals grown via slow evaporation in polar solvents like methanol/water mixtures .

Q. What purification techniques are recommended for isolating this compound intermediates?

Methodological Answer: Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively separates intermediates. For enantiomeric resolution, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are used in HPLC. Recrystallization from ethanol/water mixtures improves purity, with monitoring by thin-layer chromatography (TLC) at 254 nm .

Q. Which analytical methods are most reliable for characterizing this compound derivatives?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and hydrogen bonding. For example, phenolic -OH protons appear as broad singlets near δ 9.5 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect impurities and quantify enantiomeric excess .

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the brain permeability of this compound derivatives for CNS-targeted studies?

Methodological Answer: Structural modifications, such as introducing lipophilic groups (e.g., methyl esters) or reducing hydrogen-bond donors, enhance blood-brain barrier penetration. In vitro permeability assays (e.g., PAMPA-BBB) and logP measurements (target logP 2–3) guide optimization. For example, methyl ester derivatives of 2-(4-hydroxyphenoxy)propanoic acid showed improved brain uptake in rodent models .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Dose-response studies : Test compounds across a broad concentration range (nM to mM) to identify biphasic effects.

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-allosteric modulators) to quantify binding affinity (Kd) and assess off-target interactions .

- Statistical meta-analysis : Pool data from multiple studies using random-effects models to account for variability in cell lines or assay conditions .

Q. How do structural modifications influence the stability of this compound under physiological conditions?

Methodological Answer:

- pH stability : Accelerated degradation studies (e.g., 37°C, pH 1–10) monitored by HPLC reveal susceptibility to hydrolysis. For example, ester derivatives degrade rapidly in alkaline conditions (t₁/₂ < 1 h at pH 9) .

- Oxidative stability : Exposure to H₂O₂ or cytochrome P450 enzymes identifies metabolic hotspots. LC-MS/MS detects quinone derivatives formed via oxidation of the phenolic ring .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Molecular docking : Simulate binding to target receptors (e.g., metabotropic glutamate receptor 2) using AutoDock Vina. Focus on hydrogen-bond interactions with Ser-688 and Lys-677 residues .

- QSAR models : Train regression models on datasets with descriptors like logP, polar surface area, and Hammett constants to predict IC₅₀ values .

Q. How can researchers identify degradation products of this compound in long-term stability studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.